molecular formula C16H13NO2S B3054584 N-phenylnaphthalene-1-sulfonamide CAS No. 61209-69-6

N-phenylnaphthalene-1-sulfonamide

Cat. No.: B3054584
CAS No.: 61209-69-6
M. Wt: 283.3 g/mol
InChI Key: CNHDFJNDSXXWES-UHFFFAOYSA-N
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Description

N-Phenylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group at position 1 and a phenyl group attached to the nitrogen atom (Fig. 1). Its molecular formula is C₁₆H₁₃NO₂S (MW: 283.34 g/mol). This compound serves as a structural scaffold for designing bioactive molecules, particularly in anticancer research . Key spectroscopic data include ¹H NMR signals at δ 7.06–8.53 ppm (aromatic protons) and ¹³C NMR peaks at δ 115.28–152.19 ppm, confirming its aromatic and sulfonamide moieties .

Properties

CAS No.

61209-69-6

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

N-phenylnaphthalene-1-sulfonamide

InChI

InChI=1S/C16H13NO2S/c18-20(19,17-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H

InChI Key

CNHDFJNDSXXWES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-phenylnaphthalene-1-sulfonamide and its derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including:

  • Anticancer Activity : Research indicates that sulfonamide compounds can inhibit specific cancer cell lines. For instance, this compound has been shown to target receptor tyrosine kinases, which are implicated in various cancers .
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
  • p38 MAPK Inhibition : The compound has been identified as a selective inhibitor of p38 MAPK pathways, which are critical in inflammation and cancer progression. This selectivity may allow for targeted therapies with fewer side effects .

Material Science

In addition to its medicinal applications, this compound is also explored in material science:

  • Dye Sensitization : The compound's structural properties make it suitable for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can enhance the performance of solar cells .
  • Polymer Additive : It is used as an additive in polymer formulations to improve thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions, typically starting from naphthalene derivatives. The following table summarizes key synthetic methods and yields reported in the literature:

Synthesis Method Yield (%) Reference
Sulfonation of naphthalene85
Reaction with aniline78
Coupling with diazonium salts90

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that this compound derivatives showed potent inhibition against breast cancer cell lines. The mechanism was attributed to their ability to inhibit key signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Testing

In a comprehensive study on antimicrobial efficacy, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-phenylnaphthalene-1-sulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Reference
This compound C₁₆H₁₃NO₂S 283.34 Phenyl at sulfonamide N Base compound; structural core
5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide C₁₉H₁₆ClF₃N₂O₂S* 428.06 (calc.) Dimethylamino at naphthalene 5, Cl, F₃ Anticancer potential
N-(7-aminoheptyl)-5-chloronaphthalene-1-sulfonamide C₁₇H₂₃ClN₂O₂S 354.90 Chloro at naphthalene 5, aminoheptyl chain Enhanced solubility/target interaction
Methyl 3-(4-methylbenzenesulfonamido)benzoate C₁₅H₁₅NO₄S 313.35 Methyl ester, tosyl group Increased lipophilicity

Note: A discrepancy exists between the name "5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide" and its reported molecular formula (C₁₉H₁₆ClF₃N₂O₂S), which suggests unmentioned Cl/F₃ substituents .

Substituent Effects on Bioactivity and Solubility

  • This modification is linked to anticancer activity in preliminary studies .
  • Halogenation: The chloro substituent in N-(7-aminoheptyl)-5-chloronaphthalene-1-sulfonamide introduces electron-withdrawing effects, increasing electrophilicity and possibly enhancing binding to nucleophilic enzyme residues .
  • Aliphatic Chains: The aminoheptyl chain in the same compound improves aqueous solubility and may act as a flexible linker for target engagement .

Q & A

Q. What are the standard synthetic routes for N-phenylnaphthalene-1-sulfonamide, and how are reaction conditions optimized?

this compound is typically synthesized via sulfonation of naphthalene followed by coupling with aniline derivatives. Key steps include:

  • Sulfonation : Naphthalene is sulfonated at the 1-position using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C) to minimize polysubstitution .
  • Amidation : The sulfonic acid intermediate reacts with phenylamine (aniline) in the presence of coupling agents like thionyl chloride (SOCl₂) to form the sulfonamide bond. Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios are critical for yield optimization .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. What analytical methods are recommended for characterizing and quantifying this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases often include acetonitrile/water gradients .
  • Spectroscopy : NMR (¹H and ¹³C) confirms structural integrity, with characteristic shifts for sulfonamide protons (δ 7.5–8.5 ppm) and aromatic naphthalene signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Reference Standards : Commercially available N-phenyl-1-naphthylamine derivatives (e.g., CAS 90-30-2) are used for method calibration .

Q. How are systemic toxicity profiles of this compound evaluated in preclinical studies?

Toxicological assessments follow OECD guidelines, focusing on:

  • Exposure Routes : Oral, dermal, and inhalation pathways are tested in rodent models, with dose ranges determined via acute toxicity (LD₅₀) studies .
  • Health Outcomes : Systemic effects (hepatic, renal, hematological) are monitored over 14–28 days. Histopathology and serum biomarkers (e.g., ALT, creatinine) are analyzed .
  • Control Groups : Vehicle-treated and positive controls (e.g., naphthalene derivatives with known toxicity) ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies often arise from variations in experimental design. Mitigation strategies include:

  • Meta-Analysis : Cross-referencing studies with standardized protocols (e.g., identical species, exposure durations) .
  • Dose-Response Validation : Replicating disputed results under controlled conditions, using harmonized OECD or EPA guidelines .
  • Mechanistic Studies : Investigating metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific toxicity .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound derivatives?

Key SAR insights include:

  • Sulfonamide Position : Substitution at the naphthalene 1-position enhances binding to aromatic hydrocarbon receptors (AhR), influencing enzyme inhibition .
  • Phenyl Modifications : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase antimicrobial potency but may elevate toxicity .
  • Hybrid Derivatives : Coupling with piperidine or benzimidazole moieties (e.g., MEY compound) improves solubility and CNS penetration .

Q. What advanced strategies optimize the synthesis of this compound for scale-up?

  • Flow Chemistry : Continuous sulfonation-amidation processes reduce reaction times and improve yield consistency .
  • Catalytic Systems : Palladium or copper catalysts enable one-pot coupling, minimizing intermediate purification .
  • Green Solvents : Ionic liquids (e.g., [BMIM][BF₄]) replace volatile organics, aligning with green chemistry principles .

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